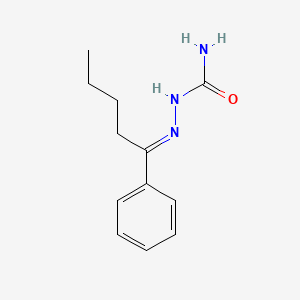![molecular formula C11H16ClNO B3336627 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine CAS No. 331717-49-8](/img/structure/B3336627.png)
2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine
Übersicht
Beschreibung
2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CEP or ethyl-CEP and belongs to the family of pyridine derivatives. It has been found to have several biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine involves its interaction with specific ion channels in the brain. It has been found to bind to the alpha-9 alpha-10 nicotinic acetylcholine receptor, which is involved in the transmission of pain signals. By modulating the activity of this receptor, the compound can reduce the perception of pain.
Biochemical and Physiological Effects:
In addition to its effects on pain perception, 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine has been found to have several other biochemical and physiological effects. It has been shown to modulate the activity of certain ion channels in the heart, which could have implications for the treatment of arrhythmias. It has also been found to have anti-inflammatory effects, which could make it a promising candidate for the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine in lab experiments is its relatively straightforward synthesis method. This makes it readily available for use in research studies. However, one limitation is that it has not yet been extensively studied in vivo, meaning that its effects on living organisms are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and chronic pain. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, its anti-inflammatory effects could make it a promising candidate for the treatment of inflammatory disorders such as arthritis. Further research is needed to fully explore its potential in this area.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine has been studied for its potential applications in several areas of scientific research. One such area is neuroscience, where it has been found to modulate the activity of certain ion channels in the brain. This has implications for the treatment of neurological disorders such as epilepsy and chronic pain.
Eigenschaften
IUPAC Name |
2-[3-(2-chloroethoxy)propyl]-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-10-4-2-5-11(13-10)6-3-8-14-9-7-12/h2,4-5H,3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELSJLSQHVBPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCCOCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654632 | |
| Record name | 2-[3-(2-Chloroethoxy)propyl]-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Chloroethoxy)propyl]-6-methylpyridine | |
CAS RN |
331717-49-8 | |
| Record name | 2-[3-(2-Chloroethoxy)propyl]-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[6-(Diethylcarbamoylamino)hexyl]-1,1-diethylurea](/img/structure/B3336584.png)

![1-[3-(Dimethylamino)propyl]-3-phenylurea](/img/structure/B3336599.png)



![3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate, 98%](/img/structure/B3336620.png)
